2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide
Description
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a benzyl group attached to the piperidine ring at the 2-position via a methylene bridge and an isopropyl group on the acetamide nitrogen.
Properties
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOIEABWRWTEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134620 | |
| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-33-0 | |
| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the attachment of the isopropyl-acetamide moiety. Common reagents used in these reactions include benzyl chloride, piperidine, and isopropylamine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with piperidine or related heterocyclic motifs. Below is a detailed comparison with key analogs:
Structural Modifications and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Position on Piperidine :
- The target compound features a benzyl group on the 2-position of the piperidine ring, whereas analogs like N-(1-benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4) have substitutions at the 4-position . Positional differences influence steric hindrance and binding interactions with biological targets.
Nitrogen Substituents: Replacing the isopropyl group (target compound) with cyclopropyl () or ethyl () alters lipophilicity and metabolic stability. Cyclopropyl groups, for instance, are known to enhance conformational rigidity .
Biological Activity
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound with a molecular formula of C15H23N3O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition.
Chemical Structure and Properties
The compound features a piperidine ring, an amino group, and an acetamide moiety, which contribute to its unique chemical properties. The structural characteristics allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and neurotransmitter receptors. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are prominent .
Biological Activity Overview
The following table summarizes the biological activities and mechanisms associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects by inhibiting AChE activity, thereby improving cognitive functions in animal models of Alzheimer's disease .
- Pain Management : Research indicated that compounds with similar structures could effectively modulate pain pathways, suggesting that this compound may have analgesic properties.
- Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that this compound could downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
